1-(3,4-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one
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Overview
Description
1-(3,4-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one is a chemical compound with the molecular formula C12H18O It is characterized by a cyclohexene ring substituted with methyl and methylidene groups, and an ethanone group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylcyclohex-3-en-1-ylmethanol with an oxidizing agent to form the desired ethanone derivative. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridinium chlorochromate (PCC) to facilitate the oxidation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methyl and methylidene groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(3,4-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethylcyclohex-3-en-1-yl)ethan-1-one: Similar structure but lacks the methylidene group.
2,4-Dimethylcyclohex-3-en-1-one: Similar cyclohexene ring but different substitution pattern.
3,5-Dimethylcyclohex-3-en-1-one: Another isomer with different methyl group positions.
Uniqueness
1-(3,4-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one is unique due to the presence of both methyl and methylidene groups on the cyclohexene ring, which can influence its chemical reactivity and potential applications. This structural uniqueness makes it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
84653-62-3 |
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Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1-(3,4-dimethyl-6-methylidenecyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C11H16O/c1-7-5-9(3)11(10(4)12)6-8(7)2/h11H,3,5-6H2,1-2,4H3 |
InChI Key |
VQNXYKNCMNFUOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC(=C)C(C1)C(=O)C)C |
Origin of Product |
United States |
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